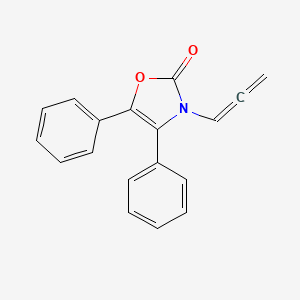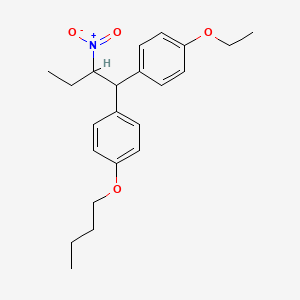
Benzene, 1-butyl-4-(1-(4-ethoxyphenyl)-2-nitrobutyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-butyl-4-(1-(4-ethoxyphenyl)-2-nitrobutyl)- is an organic compound that belongs to the class of aromatic hydrocarbons. This compound is characterized by the presence of a benzene ring substituted with a butyl group and a nitrobutyl group, which is further substituted with an ethoxyphenyl group. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-butyl-4-(1-(4-ethoxyphenyl)-2-nitrobutyl)- typically involves multi-step organic reactions. One common method includes the nitration of 1-butyl-4-(4-ethoxyphenyl)benzene, followed by the introduction of the nitrobutyl group. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and subsequent steps may involve the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and alkylation processes. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the desired product. Safety measures are crucial due to the involvement of hazardous chemicals and the potential for exothermic reactions.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1-butyl-4-(1-(4-ethoxyphenyl)-2-nitrobutyl)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) as a catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Halogens (e.g., bromine), Lewis acids (e.g., aluminum chloride).
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Oxides and other oxidized forms.
Substitution: Halogenated derivatives, further functionalized aromatic compounds.
Aplicaciones Científicas De Investigación
Benzene, 1-butyl-4-(1-(4-ethoxyphenyl)-2-nitrobutyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential pharmacological properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzene, 1-butyl-4-(1-(4-ethoxyphenyl)-2-nitrobutyl)- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzene ring can undergo electrophilic substitution. These interactions can affect various biochemical pathways, leading to potential therapeutic effects or industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
- Benzene, 1-butyl-4-(4-ethoxyphenyl)benzene
- Benzene, 1-butyl-4-(2-nitrobutyl)benzene
- Benzene, 1-butyl-4-(4-ethoxyphenyl)ethynylbenzene
Uniqueness
Benzene, 1-butyl-4-(1-(4-ethoxyphenyl)-2-nitrobutyl)- is unique due to the combination of its substituents, which confer distinct chemical and physical properties
Propiedades
Número CAS |
85078-22-4 |
|---|---|
Fórmula molecular |
C22H29NO4 |
Peso molecular |
371.5 g/mol |
Nombre IUPAC |
1-[1-(4-butoxyphenyl)-2-nitrobutyl]-4-ethoxybenzene |
InChI |
InChI=1S/C22H29NO4/c1-4-7-16-27-20-14-10-18(11-15-20)22(21(5-2)23(24)25)17-8-12-19(13-9-17)26-6-3/h8-15,21-22H,4-7,16H2,1-3H3 |
Clave InChI |
MSUZKPKAKNZXSR-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCC)C(CC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


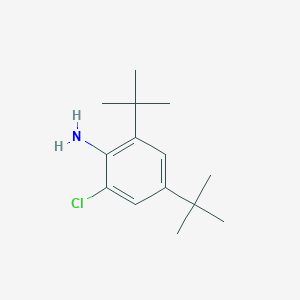
![3-methoxy-7-methylbenzo[c]acridine](/img/structure/B14410520.png)
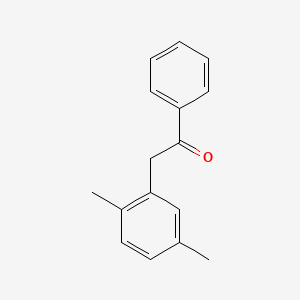
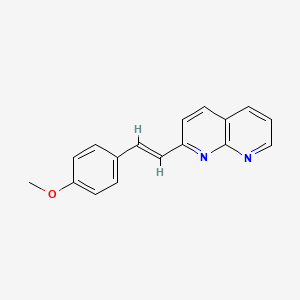
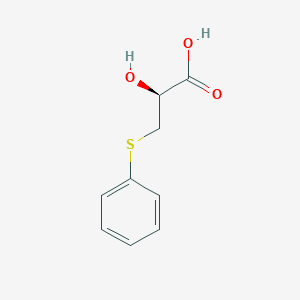
![2-[(E)-(2-Methoxyethyl)diazenyl]propane-2-peroxol](/img/structure/B14410548.png)
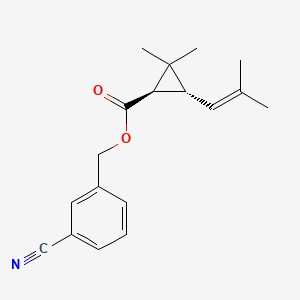
![3,9-Diethyl-5-hydroxy-7-oxo-7H-benzo[c]fluorene-6-carboxylic acid](/img/structure/B14410558.png)
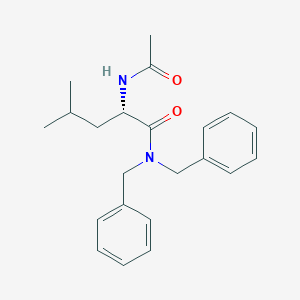
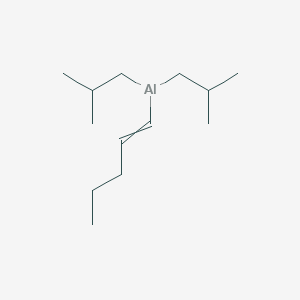
![(3E)-3-[(4-Methylphenyl)imino]butan-2-one](/img/structure/B14410568.png)
